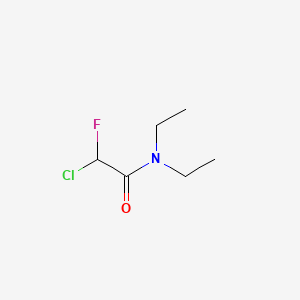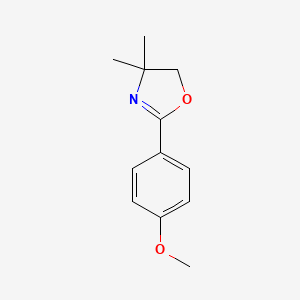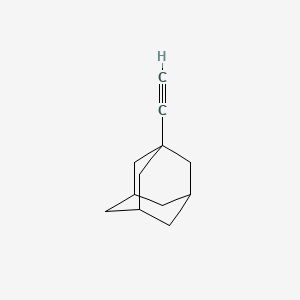
1-Ethynyladamantane
Übersicht
Beschreibung
1-Ethynyladamantane is an organic compound with the molecular formula C₁₂H₁₆. It is a derivative of adamantane, a highly symmetrical and stable hydrocarbon. The compound features an ethynyl group (-C≡CH) attached to the adamantane framework, making it a valuable building block in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethynyladamantane can be synthesized through various methods. One common approach involves the bromination of adamantane to form 1-bromoadamantane, followed by a Sonogashira coupling reaction with acetylene. This reaction typically requires a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination of adamantane, followed by coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyladamantane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: Hydrogenation of the ethynyl group can yield ethyladamantane.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Major Products:
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of ethyladamantane.
Substitution: Formation of various substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethynyladamantane has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of advanced materials, including high-performance resins and coatings.
Wirkmechanismus
The mechanism of action of 1-ethynyladamantane involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl group. This group can undergo addition, substitution, and polymerization reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Diethynyladamantane
- 1,3,5-Triethynyladamantane
- 3,3’-Diethynyl-1,1’-biadamantane
- 1-Ethynyldiamantane
- 1,4-Diethynyldiamantane
- 1,6-Diethynyldiamantane
- 4,9-Diethynyldiamantane
Comparison: 1-Ethynyladamantane is unique due to its single ethynyl group, which provides a balance between reactivity and stability. In contrast, compounds with multiple ethynyl groups, such as 1,3,5-triethynyladamantane, exhibit higher reactivity but may be less stable. The choice of compound depends on the desired application and the specific chemical properties required .
Eigenschaften
IUPAC Name |
1-ethynyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h1,9-11H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNCIYYNPLWHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344159 | |
| Record name | 1-Ethynyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40430-66-8 | |
| Record name | 1-Ethynyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40430-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-ethynyladamantane influence its acidity compared to other terminal acetylenes?
A: this compound exhibits a higher pK value compared to other terminal acetylenes like 4-ethynylbiphenyl and 3,3,3-triphenylpropyne when reacting with lithium or cesium in tetrahydrofuran (THF). This suggests that the adamantyl group, due to its steric bulk and electron-donating nature, reduces the acidity of the acetylenic proton, making it less prone to deprotonation.
Q2: What is the significance of aggregation behavior observed in salts of this compound?
A: Studies have shown that alkali metal salts of this compound, particularly with cesium, tend to aggregate in THF. This aggregation, forming higher ionic clusters, can influence the reactivity and properties of these salts in solutions. Understanding this behavior is crucial when using them as reagents or intermediates in synthetic applications.
Q3: How has this compound been utilized in the synthesis of complex molecules?
A: this compound serves as a valuable building block in synthesizing complex molecules. One notable example is its use as a ligand in the preparation of a chlorine-templated silver nanocluster, Cl@Ag19(C12H15)11(C2O2F3)7. This cluster, characterized by single-crystal X-ray diffraction, highlights the ability of this compound to participate in the formation of well-defined nanostructures with potential applications in materials science.
Q4: Can you elaborate on the role of steric bulk in the luminescent properties of silver nanoclusters incorporating this compound as a ligand?
A: Research indicates that the steric bulk of the adamantyl group in this compound significantly influences the luminescent properties of silver nanoclusters. By comparing quasi-isomeric silver nanoclusters, it was observed that the bulky adamantyl group affects the arrangement of the silver skeleton within the cluster. This structural change, influenced by the ligand's steric effects, ultimately dictates the emission properties of the nanocluster. This highlights the importance of ligand design and steric factors in tuning the photophysical characteristics of metal nanoclusters.
Q5: What are the established synthetic routes for obtaining this compound?
A: Efficient synthesis of alkynes with sterically demanding substituents, like this compound, is crucial for their applications. A successful method involves the elimination of phosphoric acid from the enol phosphate derivative of the corresponding methyl ketone, resulting in a good yield of this compound. This method provides a reliable route to access this valuable building block for various synthetic purposes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
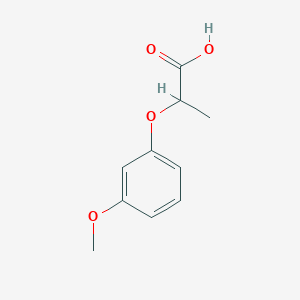
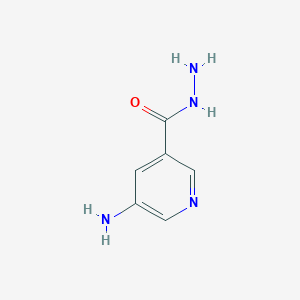
![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)
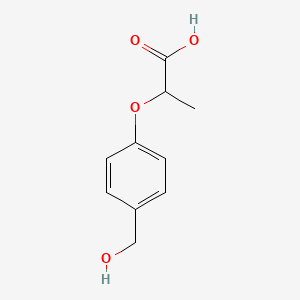
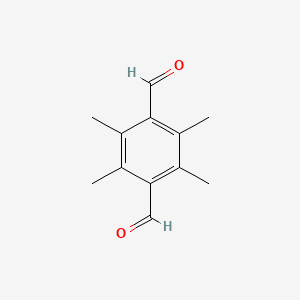
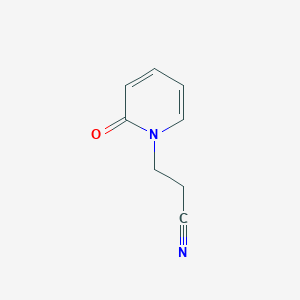



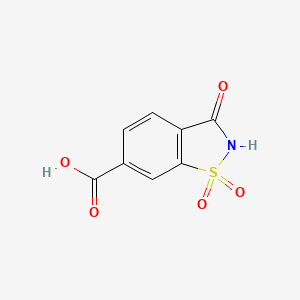
![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)
